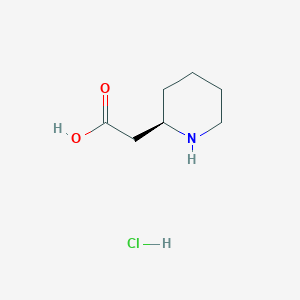

(R)-2-(Piperidin-2-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Piperidin-2-yl)acetic acid hydrochloride is a compound that is closely related to various piperidine derivatives, which are of significant interest in the field of organic chemistry due to their applications in pharmaceuticals and as building blocks for more complex molecules. Although the provided papers do not directly discuss (R)-2-(Piperidin-2-yl)acetic acid hydrochloride, they offer insights into similar compounds that can help infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives has been demonstrated in several studies. For instance, a practical and scalable synthesis of ethyl (R)-piperidine-3-acetate was achieved from commercially available 3-pyridylacetic acid, which could suggest a pathway for synthesizing (R)-2-(Piperidin-2-yl)acetic acid hydrochloride by modifying the starting materials and reaction conditions . Additionally, the enantioselective synthesis of piperidine dicarboxylic acids using a domino reaction sequence indicates the possibility of synthesizing chiral piperidine derivatives with high enantiomeric purity, which could be applicable to the synthesis of (R)-2-(Piperidin-2-yl)acetic acid hydrochloride .

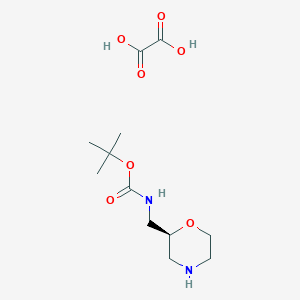

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often characterized by techniques such as X-ray crystallography, NMR, and FTIR spectroscopy. For example, the diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid was characterized by single-crystal X-ray analysis and spectroscopic methods, providing detailed information on the molecular conformation and hydrogen bonding patterns . These techniques could similarly be used to analyze the molecular structure of (R)-2-(Piperidin-2-yl)acetic acid hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, often influenced by their functional groups and molecular structure. The synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution is an example of how piperidine derivatives can be modified to obtain new compounds . This knowledge can be extrapolated to understand the reactivity of (R)-2-(Piperidin-2-yl)acetic acid hydrochloride in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their practical applications. While the papers provided do not directly address the properties of (R)-2-(Piperidin-2-yl)acetic acid hydrochloride, they do discuss properties of similar compounds. For instance, the study of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical provides insights into the relationship between crystal-stacking structures and magnetic properties . Such information could be relevant when considering the crystalline form and potential magnetic properties of (R)-2-(Piperidin-2-yl)acetic acid hydrochloride.

Scientific Research Applications

Synthesis and Radiolabeling

An improved synthesis of acetic acid-piperidine-4-yl ester was developed for the production of [11C]MP4A, used in PET studies of the acetylcholine neurotransmission system. This synthesis involved acetylation of 4-hydroxypiperidine hydrochloride and resulted in a highly purified tracer with over 98% radiochemical purity (Carpinelli et al., 2006).

Enantiomeric Potency in Anti-Acetylcholine Drugs

The anti-acetylcholine potencies of various enantiomers, including those derived from 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, were measured, revealing significant differences in potency between R- and S-enantiomers (Brimblecombe et al., 1971).

Hydrochloride Synthesis via Hydrogenation

Synthesis of various piperidine-acetic acid hydrochlorides, including 2- and 3-piperidine-acetic acid, was achieved through the hydrogenation of corresponding pyridine-alkanoic acid hydrochlorides. This process involved platinum oxide, rhodium on alumina, or palladium on carbon in water (Tsui & Wood, 1979).

Antimicrobial Activities

(2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride was synthesized and exhibited moderate antimicrobial activities against various bacteria and fungi, showcasing potential applications in antimicrobial research (Ovonramwen et al., 2019).

Muscarinic Receptor Antagonism

A class of 4-acetamidopiperidine derivatives was synthesized for human muscarinic receptor subtype selectivity, with specific compounds showing high selectivity for M3 over M2 receptors. This research contributes to the understanding of receptor-ligand interactions (Mitsuya et al., 1999).

Synthesis of Optically Active Compounds

Optically active 4-hydroxyalk-2-enenitriles were synthesized using piperidine, demonstrating the potential for creating stereoselective compounds in pharmaceutical and chemical research (Nolcami et al., 1986).

properties

IUPAC Name |

2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEVRGSQHJHEKA-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Piperidin-2-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)

![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate](/img/structure/B3010194.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)